

Introduction to Posaconazole and the Imperative of Intermediate Control

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Compound of Interest

Compound Name: *Posaconazole inter-8*

Cat. No.: *B599603*

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Posaconazole is a second-generation, broad-spectrum triazole antifungal agent, structurally related to itraconazole.[3][4] It is a cornerstone therapy for the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patient populations.[5][6] The drug's mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14 α -demethylase (CYP51), which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[3][7][8]

The molecular architecture of Posaconazole is complex, featuring a central tetrahydrofuran ring and four chiral centers, which dictates that only one of its 16 possible stereoisomers is therapeutically active.[9] This complexity necessitates a highly controlled, stereospecific manufacturing process. Modern syntheses are typically convergent, meaning different complex fragments of the molecule are prepared separately and then joined together in the final stages.[2]

This guide provides a deep dive into the chemical properties and control strategy for the Key Tosylate Intermediate, a lynchpin in the Posaconazole synthesis. Mastery of this intermediate's synthesis and purity is a non-negotiable prerequisite for producing high-quality Posaconazole API that meets stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[1]

Chemical Identity and Physicochemical Properties of the Key Tosylate Intermediate

Chemical Structure and Nomenclature

The Key Tosylate Intermediate is the activated form of the chiral THF core, primed for nucleophilic substitution by the piperazine-containing side chain.

- IUPAC Name: ((3R,5R)-5-(2,4-difluorophenyl)-5-((1H-1,2,4-triazol-1-yl)methyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate
- Common Synonyms: Posaconazole Tosylate Intermediate, Chiral THF Subunit
- CAS Number: While a specific CAS number for this exact stereoisomer is not readily available in all public databases, related structures are documented in various patents covering the synthesis of Posaconazole.[\[10\]](#)[\[11\]](#)

The structure incorporates the 2,4-difluorophenyl group and the 1H-1,2,4-triazol-1-yl)methyl moiety, both of which are crucial pharmacophores for antifungal activity, attached to a central THF ring with specific cis stereochemistry. The tosylate group is an excellent leaving group, facilitating the key coupling reaction.

Physicochemical Data

Specific experimental data for this intermediate is primarily found within patent literature rather than open chemical databases. However, based on its structure and role in the synthesis, the following properties can be summarized:

Property	Value / Description	Rationale / Source
Molecular Formula	C ₂₁ H ₂₁ F ₂ N ₃ O ₄ S	Derived from structure.
Molecular Weight	465.47 g/mol	Calculated from formula.
Appearance	Typically a white to off-white solid.	Inferred from synthesis descriptions in patent literature.[10]
Solubility	Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), and Dichloromethane (DCM).	These solvents are commonly used in its synthesis and subsequent reactions.[2][10]
Stability	Stable under anhydrous conditions. Susceptible to hydrolysis, especially under basic conditions, which would cleave the tosylate group.	The tosylate ester is a reactive functional group designed for subsequent reaction steps.

Synthesis Pathway and Mechanistic Insight

The synthesis of the Key Tosylate Intermediate is a multi-step process designed to install the correct stereochemistry. The causality behind these steps is to build the chiral core with high fidelity, as any stereoisomeric impurity introduced here is difficult to remove later.

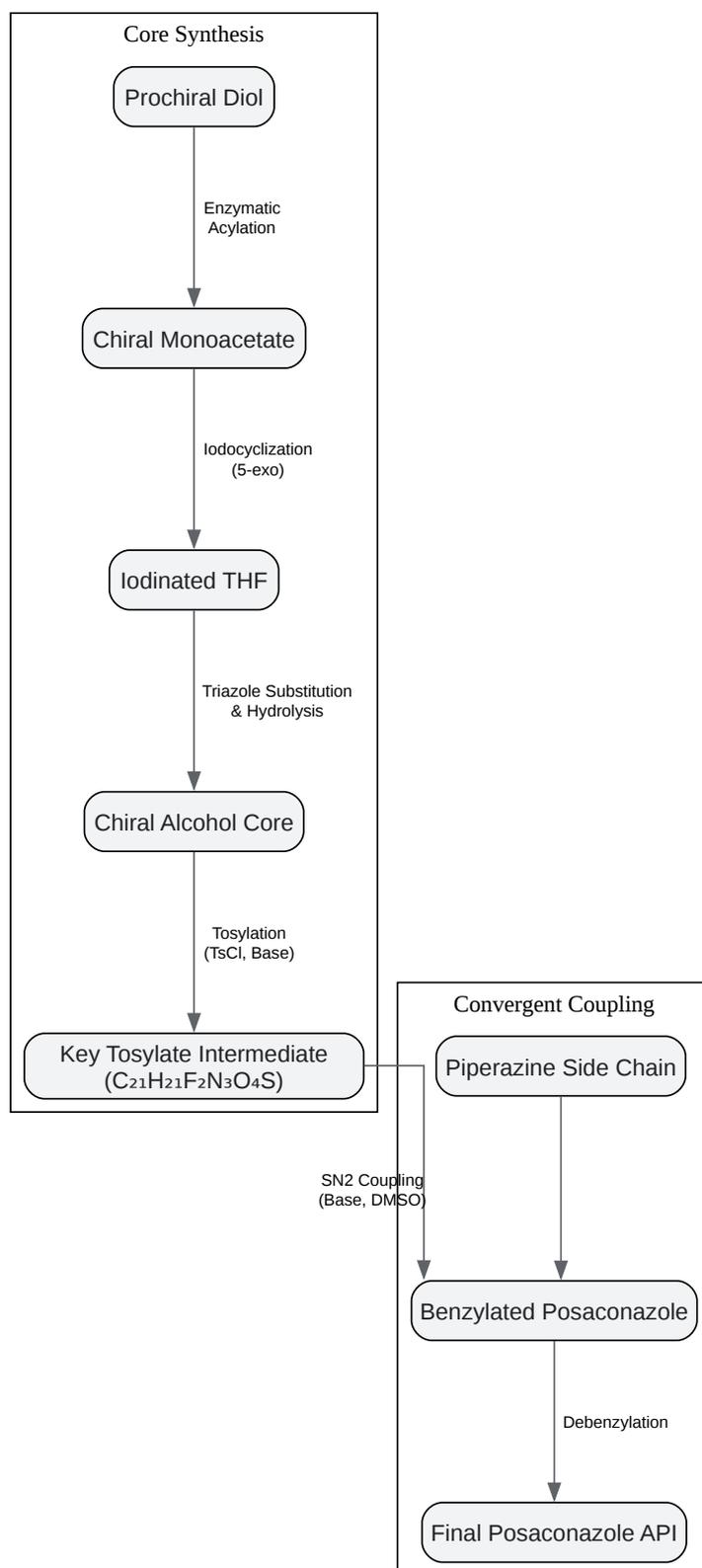
A common, chemoenzymatic approach involves the following key transformations:[2][6]

- **Diol Formation:** Starting from an accessible precursor, a key diol is synthesized.[2]
- **Enzymatic Desymmetrization:** A hydrolase enzyme is used for the selective acylation of the prochiral diol. This is a critical step that establishes the first chiral center with high enantiomeric excess. The choice of enzyme (e.g., SP 435) is driven by its proven selectivity for the desired enantiomer.[2]
- **Iodocyclization:** The resulting monoacetate undergoes an iodine-mediated cyclization to form the substituted tetrahydrofuran ring. This reaction proceeds via a 5-exo cyclization, which

stereoselectively sets the second chiral center, resulting in the desired cis relationship between the substituents.[6]

- Triazole Installation & Deprotection: The iodide is displaced with sodium triazole, and the acetate protecting group is hydrolyzed to yield the core alcohol.[2]
- Tosylation: The primary alcohol is then activated by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base to yield the final Key Tosylate Intermediate.[1]

This sequence is a self-validating system; successful crystallization and characterization at the end of this pathway confirm the high stereochemical purity achieved through the enzymatic and cyclization steps.



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Caption: Convergent synthesis pathway for Posaconazole highlighting the formation of the Key Tosylate Intermediate.

Analytical Control Strategy

Controlling the purity of the Key Tosylate Intermediate is paramount. The primary analytical tool for this is High-Performance Liquid Chromatography (HPLC), which can separate the desired intermediate from starting materials, by-products, and stereoisomeric impurities.[\[12\]](#)[\[13\]](#)

Experimental Protocol: RP-HPLC Method for Intermediate Purity

This protocol is a representative method based on established principles for analyzing Posaconazole and its related substances.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Objective: To determine the purity of the Key Tosylate Intermediate and quantify related substances.

1. Instrumentation and Columns:

- HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
- Column: Zorbax SB C18, 250 x 4.6 mm, 5 μ m particle size, or equivalent.[\[12\]](#)
- Software: Empower, Chromeleon, or equivalent chromatography data system.

2. Reagents and Solutions:

- Acetonitrile (ACN): HPLC grade.
- Water: HPLC grade or Milli-Q.
- Formic Acid: 0.1% (v/v) in water (Mobile Phase A).
- Acetonitrile (Mobile Phase B).
- Diluent: Acetonitrile/Water (50:50 v/v).

3. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.[12]
- Detection Wavelength: 260 nm (Posaconazole and its chromophoric intermediates absorb strongly in this region).[13]
- Gradient Elution:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	60	40
20.0	20	80
25.0	20	80
25.1	60	40

| 30.0 | 60 | 40 |

4. Sample Preparation:

- Standard Solution: Accurately weigh ~10 mg of the Key Tosylate Intermediate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Sample Solution: Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

5. System Suitability and Analysis:

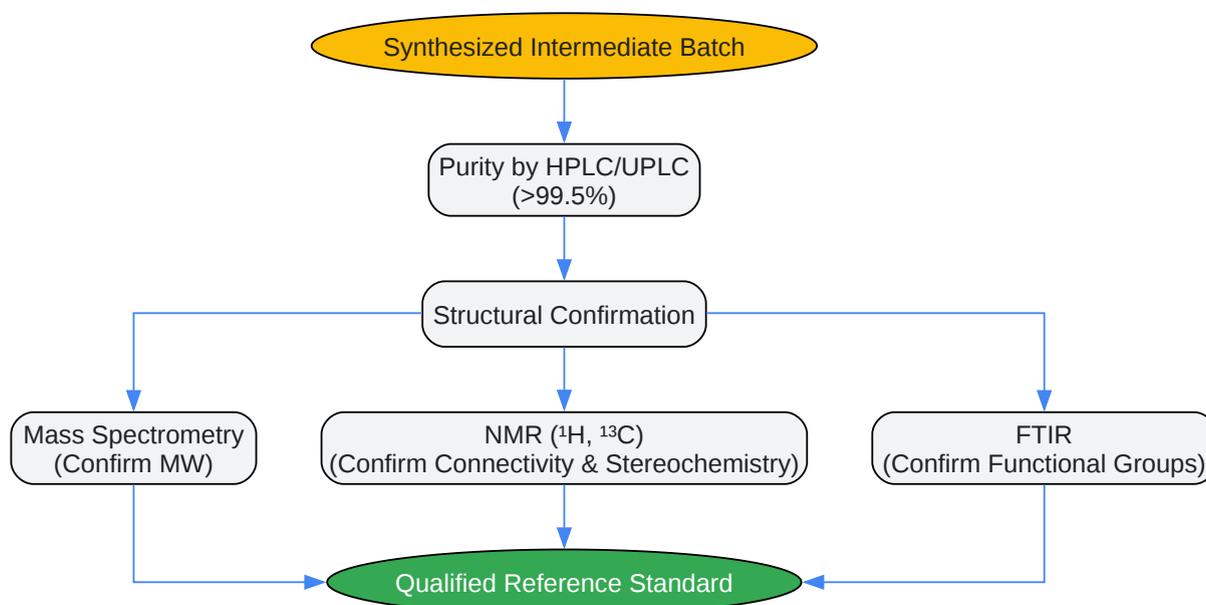
- Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be $\leq 2.0\%$.
- Inject the diluent as a blank to ensure no interfering peaks are present.

- Inject the sample solution in duplicate.
- Calculate the percentage purity and the level of any impurities using area normalization.

Causality: The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings in the molecule. The gradient elution is necessary to first elute any more polar starting materials and then resolve the main peak from closely related, more lipophilic impurities. Formic acid is used to ensure good peak shape by controlling the ionization state of the triazole rings.

Workflow for Intermediate Characterization

The characterization of a reference standard for the Key Tosylate Intermediate is a self-validating system that confirms its identity and purity, making it suitable for use in the quantitative HPLC method described above.



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Caption: Workflow for the qualification of a Key Tosylate Intermediate reference standard.

Impact and Control in Drug Development

The Key Tosylate Intermediate is not expected to be present in the final drug substance, as it is consumed in the subsequent coupling reaction. However, its purity is critical for two primary reasons:

- **Process-Related Impurities:** Any impurities present in the intermediate, such as the unwanted trans-isomer or unreacted starting materials, can be carried forward and may react in subsequent steps to form new impurities that are structurally similar to Posaconazole.^[1]^[13] These diastereomeric impurities can be particularly challenging to purge from the final API and may have different pharmacological or toxicological profiles.
- **Reaction Efficiency:** The presence of impurities can lower the yield and efficiency of the crucial coupling step, complicating downstream processing and purification.

Control Strategy:

- **In-Process Controls (IPCs):** The HPLC method described in Section 4.1 should be implemented as an IPC to ensure the quality of the Key Tosylate Intermediate meets predefined specifications before it is released for use in the next manufacturing step.
- **Specification Setting:** A specification of >99.0% purity for the intermediate is a typical starting point, with stringent limits on specific impurities like the trans-isomer (e.g., $\leq 0.15\%$).
- **Fate Mapping:** During process development, "fate and purge" studies must be conducted to demonstrate that any impurities present in the intermediate are effectively removed by the downstream purification processes (e.g., crystallization) of the final API.

Conclusion

The Key Tosylate Intermediate, ((3R,5R)-5-(2,4-difluorophenyl)-5-((1H-1,2,4-triazol-1-yl)methyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate, is a molecule of strategic importance in the manufacture of Posaconazole. A thorough understanding of its chemical properties, a well-designed stereospecific synthesis, and a robust analytical control strategy are foundational pillars of expertise in modern pharmaceutical development. By implementing

rigorous controls at this intermediate stage, drug manufacturers can ensure the consistent production of high-purity, safe, and effective Posaconazole for patients in need.

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